molecular formula C7H16Cl2N2O B2616953 rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride CAS No. 2227811-61-0

rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

Cat. No.: B2616953
CAS No.: 2227811-61-0
M. Wt: 215.12
InChI Key: DASPSLWJQSFRBW-AUCRBCQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPSLWJQSFRBW-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2C1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H]2[C@@H]1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine
  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol
  • Key Differences : Lacks the methyl group and dihydrochloride salt.
  • Application : Intermediate for finafloxacin hydrochloride synthesis .
tert-Butyl rac-(4aS,7aR)-Hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate
  • Molecular Formula : C₁₁H₂₁ClN₂O₃
  • Molecular Weight : 264.75 g/mol
  • Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group, increasing lipophilicity.
(4aS,7aR)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine
  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol

Pharmacologically Relevant Derivatives

Moxifloxacin-Related Compounds
  • Example: 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid .
  • Key Differences: Incorporates a quinoline core, forming a fluoroquinolone antibiotic. The pyrrolo-oxazine moiety contributes to bacterial DNA gyrase inhibition .
Finafloxacin Hydrochloride Intermediates
  • Role : The (4aS,7aS)-isomer is a precursor for finafloxacin, highlighting stereochemical specificity in antibiotic activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Application Hazards
Target Compound C₇H₁₆Cl₂N₂O 215.12 Methyl (dihydrochloride) Pharmaceutical intermediate H302, H314, H335
(4aS,7aS)-Octahydropyrrolo-oxazine C₆H₁₂N₂O 128.17 None Finafloxacin synthesis Not specified
Boc-Protected Derivative C₁₁H₂₁ClN₂O₃ 264.75 Boc group Synthetic intermediate Discontinued
4-Benzyl Derivative C₁₃H₁₈N₂O 218.30 Benzyl Research chemical No data available

Key Research Findings

  • Stereochemical Impact : The rac-(4aS,7aR) configuration is critical for biological activity, as seen in moxifloxacin derivatives .
  • Salt Form Advantages : The dihydrochloride salt improves aqueous solubility, facilitating formulation in drug development .
  • Synthetic Utility : Alkylation and protection/deprotection strategies (e.g., Boc groups) are common in modifying pyrrolo-oxazine cores .

Biological Activity

The compound rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride (CAS No. 2227811-61-0) is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies while providing detailed research findings.

Molecular Formula

  • C : 7
  • H : 14
  • N : 2
  • O : 1
  • Cl : 2

Structural Representation

The structure of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine can be represented as follows:

InChI InChI 1S C7H14N2O c1 9 2 3 10 7 5 8 4 6 7 9 h6 8H 2 5H2 1H3 t6 7 m0 s1\text{InChI InChI 1S C7H14N2O c1 9 2 3 10 7 5 8 4 6 7 9 h6 8H 2 5H2 1H3 t6 7 m0 s1}

Table of Physical Properties

PropertyValue
Molecular Weight174.16 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π interactions. These interactions can influence several biological pathways depending on the functional groups present in the compound .

Case Studies

  • Neuroprotective Study :
    • A study investigated the effects of similar oxazine compounds on neuroprotection in cellular models. Results indicated a significant reduction in oxidative stress markers and improved cell viability .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting that modifications to the oxazine structure could enhance efficacy .

Synthetic Routes

The synthesis of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves cyclization reactions. A common method includes the reaction of α-amino ketones with diazo pyruvates under catalytic conditions using ruthenium chloride (RuCl3). This process allows for the formation of the desired oxazine structure through a tandem N–H insertion/cyclization sequence .

Industrial Production

While specific industrial methods for this compound remain under-documented, general principles from heterocyclic compound synthesis can be applied. Large-scale cyclization reactions utilizing robust catalysts are typically employed to ensure high yield and purity .

Q & A

What are the key considerations for optimizing the synthesis of rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride?

Basic:
Synthesis optimization requires careful selection of precursors, solvents, and reaction conditions. For example, aprotic solvents like DMF or THF and bases such as NaH or KOtBu are critical for stabilizing intermediates during ring formation . Temperature control (e.g., maintaining 0–5°C during exothermic steps) minimizes side reactions.

Advanced:
Advanced methodologies integrate computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and identify energetically favorable pathways. This reduces trial-and-error experimentation, as demonstrated in ICReDD’s approach to reaction design . Contradictions in yield data between batch and flow reactors can be resolved using process simulation tools (e.g., Aspen Plus) to model mass transfer limitations .

How can researchers resolve enantiomeric activity discrepancies in biological assays for this compound?

Basic:
Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can separate enantiomers. Absolute configuration confirmation requires X-ray crystallography or vibrational circular dichroism (VCD) .

Advanced:
Advanced studies employ molecular docking simulations to correlate enantiomer-specific binding affinities with observed bioactivity. For example, if (4aS,7aR) shows higher antimicrobial activity than its enantiomer, density functional theory (DFT) can model interactions with bacterial enzyme active sites . Contradictory assay results (e.g., varying IC50 values) may stem from solvent polarity effects on enantiomer solubility, necessitating phase-solubility analysis .

What methodologies are recommended for characterizing the compound’s stability under physiological conditions?

Basic:
Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC-MS to identify degradation products. Buffered solutions (pH 1.2–7.4) simulate gastrointestinal and plasma environments .

Advanced:
Advanced approaches apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Conflicting stability data in aqueous vs. lipid-based formulations can be resolved using molecular dynamics simulations to predict hydrolytic susceptibility of the oxazine ring .

How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?

Basic:
In vitro receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) identify primary targets. Functional assays (e.g., cAMP modulation) validate activity .

Advanced:
Advanced studies use CRISPR-engineered neuronal cell lines to knockout suspected targets (e.g., 5-HT3 receptors) and assess rescue phenotypes. Contradictions in electrophysiology data (e.g., agonist vs. antagonist effects) may arise from allosteric modulation, requiring single-particle cryo-EM to visualize binding conformations .

What strategies address low yield in large-scale synthesis of the compound?

Basic:
Scale-up challenges include optimizing mixing efficiency (e.g., using high-shear mixers) and minimizing thermal gradients. Recrystallization from ethanol/water mixtures improves purity .

Advanced:
Advanced reactor designs (e.g., microfluidic systems) enhance mass transfer for exothermic steps. Contradictory yield data between lab and pilot scales can be analyzed via dimensionless scaling parameters (e.g., Reynolds and Damköhler numbers) to identify rate-limiting steps .

How should researchers approach structure-activity relationship (SAR) studies for derivatives?

Basic:
Systematic substitution at the 4-methyl or oxazine positions with halogens or alkyl groups generates derivative libraries. Bioactivity screening identifies pharmacophore requirements .

Advanced:
Machine learning models (e.g., Random Forest or Graph Neural Networks) trained on DFT-calculated electronic descriptors (e.g., HOMO-LUMO gaps) predict bioactivity trends. Discrepancies between in silico predictions and experimental IC50 values may indicate unaccounted solvation effects, requiring explicit solvent MD simulations .

What analytical techniques validate the compound’s purity for pharmacological studies?

Basic:
HPLC-UV (≥98% purity threshold) and NMR (integration of impurity peaks <0.5%) are standard. Residual solvents are quantified via GC-MS .

Advanced:
High-resolution mass spectrometry (HRMS) with ion mobility separation distinguishes isobaric impurities. Contradictions in purity assessments (e.g., HPLC vs. LC-MS) may arise from co-eluting degradation products, necessitating 2D-LC (e.g., HILIC × RP) for resolution .

How can researchers mitigate toxicity risks in preclinical studies?

Basic:
Acute toxicity is assessed via OECD Guideline 423 (fixed-dose procedure) in rodent models. Histopathology and serum biomarkers (e.g., ALT/AST) evaluate organ-specific effects .

Advanced:
Mechanistic toxicology uses transcriptomics (RNA-seq) to identify off-target gene expression changes. Contradictory genotoxicity data (e.g., Ames test vs. Comet assay) may require p53 reporter cell lines to assess DNA damage response pathways .

What computational tools are essential for studying the compound’s conformational dynamics?

Basic:
Molecular mechanics (MMFF94 force field) in software like Avogadro predicts low-energy conformers.

Advanced:
Advanced MD simulations (AMBER or CHARMM) with explicit solvent models (TIP3P water) reveal conformational shifts under physiological conditions. Free-energy perturbation (FEP) calculates ΔΔG for ligand-receptor binding, resolving contradictions in docking scores vs. experimental ΔG .

How should researchers design controlled-release formulations for this compound?

Basic:
Matrix tablets using HPMC or PLGA polymers modulate release kinetics. Dissolution testing (USP Apparatus II) validates profiles .

Advanced:
Multi-layered electrospun nanofibers with pH-responsive polymers (e.g., Eudragit L100) enable site-specific delivery. Contradictions in release rates (e.g., in vitro vs. in vivo) are analyzed via finite element modeling (FEM) to account for fluid dynamics in biological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.